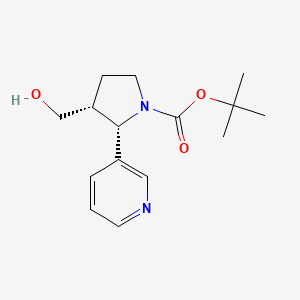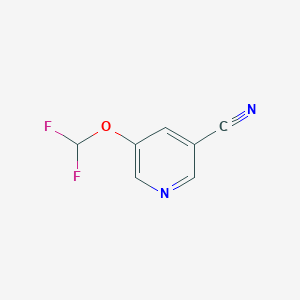
5-(Difluoromethoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C₇H₄F₂N₂O. It belongs to the class of nicotinonitrile derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)nicotinonitrile typically involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate through a three-component Dimroth reaction . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields, lower costs, and minimal pollution. For example, the preparation of related compounds such as 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves steps like etherification, nitrification, hydrolysis, reduction, and redox .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrazine hydrate.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethoxy)nicotinonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known that nicotinonitrile derivatives can interact with various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
5-Bromo-6-(difluoromethoxy)nicotinonitrile: Another nicotinonitrile derivative with potential therapeutic and industrial applications.
2-Mercapto-5-difluoromethoxy-1H-benzimidazole: A related compound used in medicine and industrial applications
Uniqueness
5-(Difluoromethoxy)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its difluoromethoxy group and nitrile functionality make it a valuable compound for various applications, distinguishing it from other nicotinonitrile derivatives .
Eigenschaften
Molekularformel |
C7H4F2N2O |
|---|---|
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
5-(difluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-1-5(2-10)3-11-4-6/h1,3-4,7H |
InChI-Schlüssel |
MAUCWOIEVPZFLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1OC(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
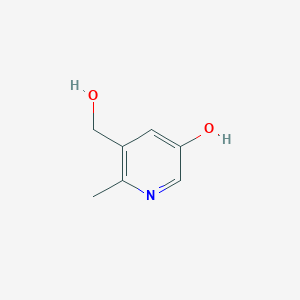

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
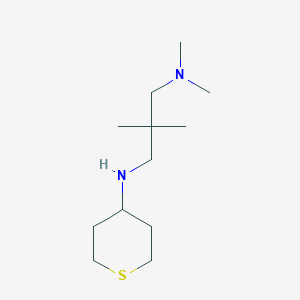
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

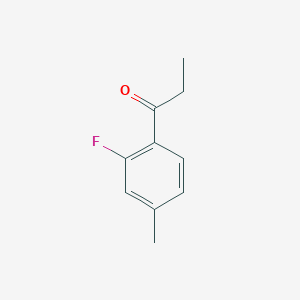
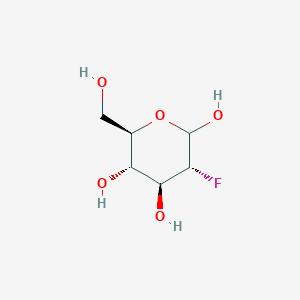
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)

![(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13030104.png)
